

# CAS number for 2-Furfurylthio-3-methylpyrazine.

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## Compound of Interest

Compound Name: 2-Furfurylthio-3-methylpyrazine

Cat. No.: B3021441

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An In-depth Technical Guide to **2-Furfurylthio-3-methylpyrazine** for Researchers and Drug Development Professionals

## Introduction

**2-Furfurylthio-3-methylpyrazine** is a potent aroma compound that plays a significant role in the flavor profiles of a wide variety of thermally processed foods. Characterized by its savory, roasted, and nutty notes, this heterocyclic compound is of considerable interest to the flavor and fragrance industries. Its complex sensory attributes make it a valuable ingredient for creating authentic coffee, chocolate, and meaty flavors in consumer products.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, and applications, tailored for researchers, scientists, and professionals in drug development who may utilize it as a flavoring agent in medicinal formulations.<sup>[1]</sup>

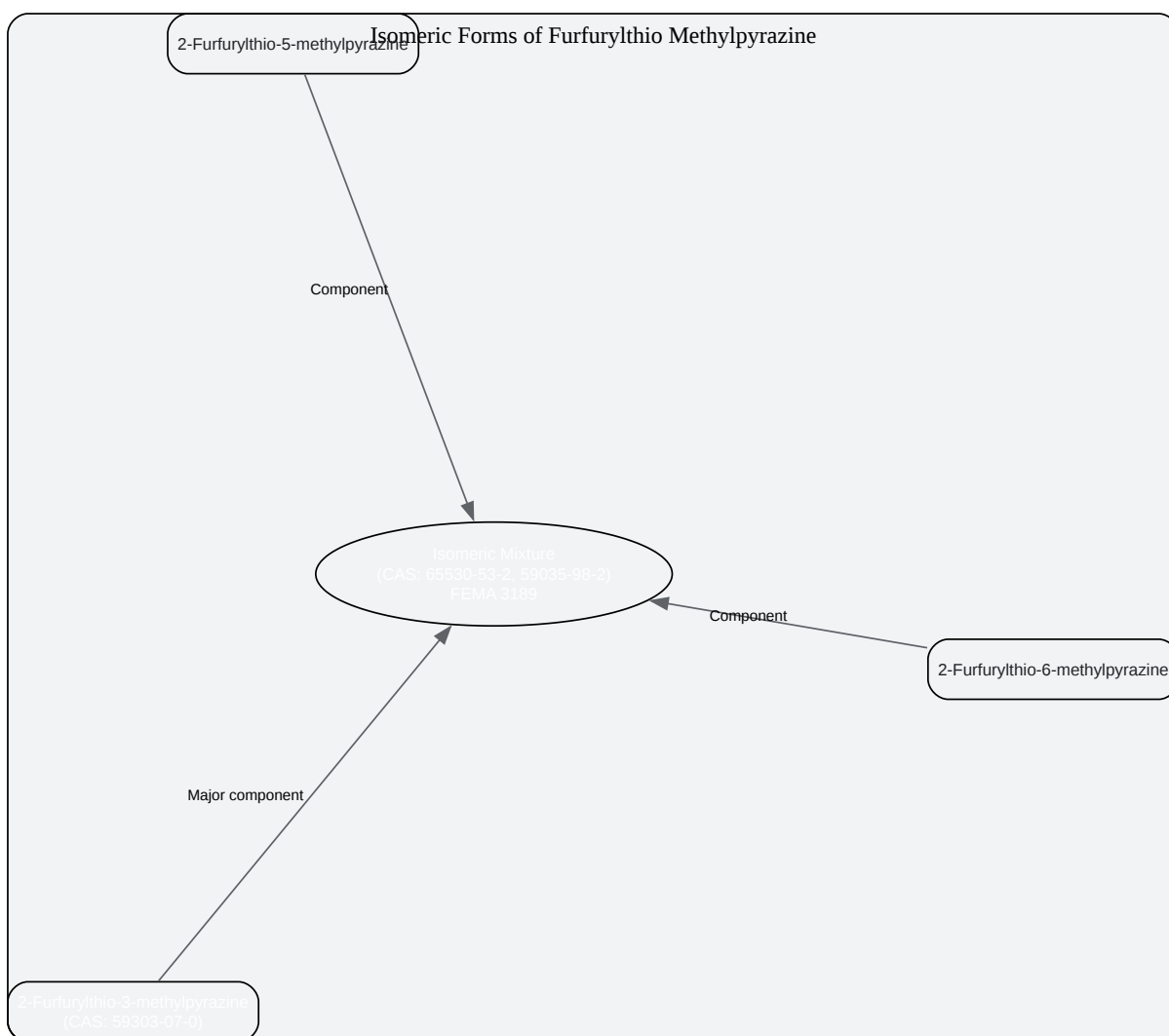
## Chemical Identity and Isomerism

A point of common confusion for **2-Furfurylthio-3-methylpyrazine** is the existence of multiple Chemical Abstracts Service (CAS) numbers. This arises from the commercial availability of both the specific isomer and mixtures of its isomers. The primary CAS number for the well-defined **2-Furfurylthio-3-methylpyrazine** is 59303-07-0.<sup>[2][3]</sup> However, other CAS numbers often refer to mixtures where the furfurylthio group is attached to different positions on the methylpyrazine ring.

Table 1: Chemical Identifiers for **2-Furfurylthio-3-methylpyrazine** and its Isomeric Mixtures

Identifier	2-Furfurylthio-3-methylpyrazine	Isomeric Mixture
IUPAC Name	2-((Furan-2-ylmethyl)thio)-3-methylpyrazine	2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine
CAS Number	59303-07-0[2][3]	65530-53-2[4][5][6], 59035-98-2[3]
FEMA Number	3189[3][7]	3189[3][6]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> OS	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> OS
Molecular Weight	206.27 g/mol [3]	206.27 g/mol
InChI	InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3[3]	Varies with composition
InChIKey	PFRSWMCUERVSAT-UHFFFAOYSA-N[3]	Varies with composition
SMILES	CC1=NC=CN=C1SCC2=CC=CO2[3]	Varies with composition

The following diagram illustrates the relationship between the primary isomer and its related structures often found in commercial mixtures.



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Caption: Relationship between the specific isomer and commercial mixtures.

## Physicochemical Properties

**2-Furfurylthio-3-methylpyrazine** is typically a colorless to pale yellow liquid with low water solubility but is soluble in organic solvents.[3] Its high boiling point and complex aromatic structure contribute to its persistence and potency as a flavor compound.

Table 2: Physicochemical Properties of **2-Furfurylthio-3-methylpyrazine**

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[3]
Odor	Coffee, nutty, roasted, meaty, sulfurous	[5]
Boiling Point	153-156 °C at 10 mmHg	[5]
Refractive Index	1.580 - 1.586 @ 20°C	[5]
Solubility	Insoluble in water, soluble in alcohol	[3][5]

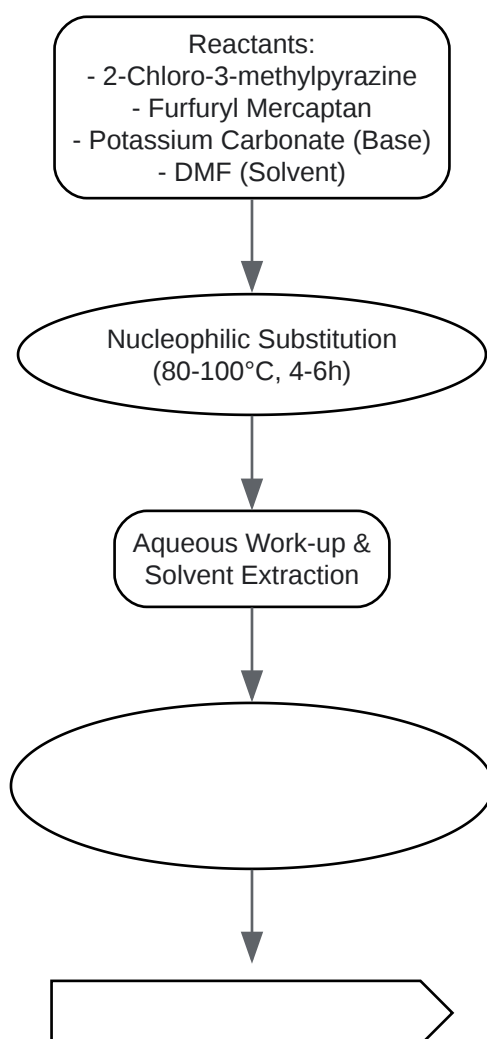
## Synthesis Protocol

The synthesis of **2-Furfurylthio-3-methylpyrazine** is typically achieved through a nucleophilic substitution reaction. The causality behind this choice of reaction is its efficiency in forming carbon-sulfur bonds. A common and effective method involves the reaction of 2-chloro-3-methylpyrazine with furfuryl mercaptan. The protocol is self-validating as the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### Step-by-Step Synthesis Methodology:

- **Reactant Preparation:** In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-3-methylpyrazine in a suitable aprotic polar solvent like dimethylformamide (DMF).
- **Addition of Mercaptan:** Add an equimolar amount of furfuryl mercaptan to the solution.

- **Base Catalyst:** Add a slight excess of a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger. This is crucial to deprotonate the mercaptan, forming the more nucleophilic thiolate anion, which drives the reaction forward.
- **Reaction Condition:** Heat the mixture to 80-100°C under a nitrogen atmosphere to prevent oxidation of the mercaptan. The reaction is typically complete within 4-6 hours.
- **Work-up:** After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography to yield the final product.



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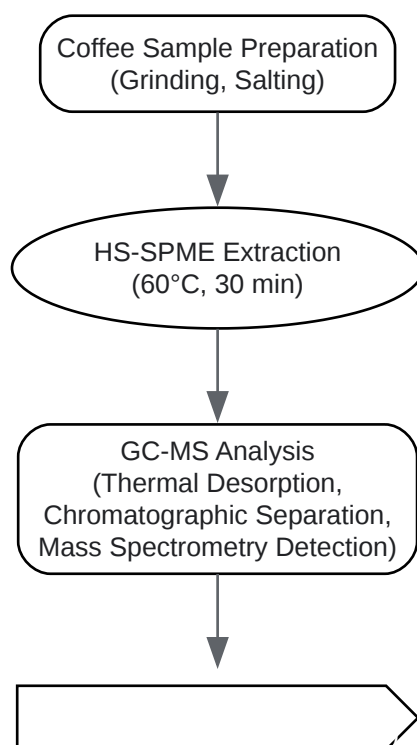
Caption: General workflow for the synthesis of **2-Furfurylthio-3-methylpyrazine**.

## Analytical Methodologies

The determination of **2-Furfurylthio-3-methylpyrazine** in complex matrices such as food products necessitates a highly sensitive and selective analytical technique. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its excellent separation capabilities and definitive identification power.[2][4] For trace-level detection, a pre-concentration step using Headspace Solid-Phase Microextraction (HS-SPME) is often employed. The choice of HS-SPME is based on its solvent-free nature, simplicity, and high sensitivity for volatile and semi-volatile compounds.[1]

### Detailed HS-SPME-GC-MS Protocol for Coffee Beans:

- **Sample Preparation:** Weigh 2 grams of finely ground roasted coffee beans into a 20 mL headspace vial. Add 5 mL of a saturated sodium chloride solution. The salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds into the headspace.
- **Internal Standard:** Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.
- **HS-SPME Extraction:** Equilibrate the vial at 60°C for 15 minutes. Then, expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes. This fiber is chosen for its broad selectivity for a wide range of volatile compounds.
- **GC-MS Analysis:** Desorb the fiber in the GC inlet at 250°C for 5 minutes. Use a non-polar capillary column (e.g., DB-5ms) for separation. The GC oven temperature program should start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.
- **Mass Spectrometry:** Operate the mass spectrometer in electron ionization (EI) mode. Full scan mode is used for qualitative analysis, and selected ion monitoring (SIM) mode is used for quantitative analysis to enhance sensitivity and selectivity.



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Caption: Analytical workflow for **2-Furfurylthio-3-methylpyrazine** in coffee.

## Applications in Industry

The primary application of **2-Furfurylthio-3-methylpyrazine** is as a flavoring agent.[3] Its characteristic roasted and savory notes are instrumental in building complex flavor profiles in:

- Beverages: Especially in coffee and chocolate-flavored drinks to impart a rich, roasted aroma.
- Savory Foods: Used in soups, sauces, and meat products to enhance savory and roasted notes.
- Baked Goods: Contributes to the aroma of baked bread and other cereal products.

In the context of drug development, it can be used as an excipient to mask unpleasant tastes in oral formulations, thereby improving patient compliance.[1]

## Safety and Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **2-Furfurylthio-3-methylpyrazine** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".<sup>[3]</sup> It is also listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3189.<sup>[3]</sup>

## Conclusion

**2-Furfurylthio-3-methylpyrazine** is a key aroma compound with significant industrial applications. A clear understanding of its chemical identity, particularly the distinction between its specific isomer (CAS 59303-07-0) and its commercially available mixtures, is crucial for its effective application and regulatory compliance. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and industry professionals working with this potent flavor compound. Its favorable safety profile further supports its continued use in the food and pharmaceutical industries.

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